

6-Fluorescein Phosphoramidite molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Fluorescein Phosphoramidite

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An In-depth Technical Guide to 6-Fluorescein Phosphoramidite

For researchers, scientists, and professionals in drug development, **6-Fluorescein Phosphoramidite** (commonly known as 6-FAM phosphoramidite) is a key reagent for the fluorescent labeling of oligonucleotides.^[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and a visualization of the labeling workflow. Fluorescein is the most frequently utilized fluorescent dye for tagging oligonucleotides.^[1]

Core Chemical and Physical Properties

6-Fluorescein Phosphoramidite is a derivative of 6-carboxyfluorescein, a single isomer that ensures high purity in labeling applications.^{[2][3]} It is designed for covalent attachment to the 5'-terminus of a synthetic oligonucleotide during solid-phase synthesis.^[4] The phosphoramidite chemistry allows for its direct incorporation using an automated DNA synthesizer.^{[1][5]} Key properties of **6-Fluorescein Phosphoramidite** are summarized in the table below.

Property	Value
Molecular Formula	C46H58N3O10P[3][6][7]
Molecular Weight	843.94 g/mol [2][7]
CAS Number	204697-37-0[3][7]
Appearance	White to off-white solid[7]
Solubility	Soluble in acetonitrile and Dichloromethane (DCM)[3][7]
Storage Conditions	-20°C, protected from light and moisture[2][3][7]
Excitation Maximum (λ_{ex})	~492-494 nm[2][3]
Emission Maximum (λ_{em})	~517-522 nm[2][3]
Fluorescence Quantum Yield	0.93[3]
Molar Extinction Coefficient	74,000 L·mol ⁻¹ ·cm ⁻¹ [3]

Note: Another molecular formula, C68H78N3O13P, with a molecular weight of 1176.35 g/mol , is also associated with a **6-Fluorescein Phosphoramidite** product.[8][9] This difference may arise from variations in the protecting groups used in different commercial formulations.

Experimental Protocol: 5'-End Labeling of Oligonucleotides

The following protocol outlines the standard procedure for labeling the 5'-end of an oligonucleotide with **6-Fluorescein Phosphoramidite** using an automated DNA synthesizer.

1. Synthesis of the Oligonucleotide:

- The desired oligonucleotide sequence is synthesized on a solid support (e.g., CPG) using standard phosphoramidite chemistry.

2. Coupling of **6-Fluorescein Phosphoramidite**:

- At the final coupling step, **6-Fluorescein Phosphoramidite** is introduced to react with the free 5'-hydroxyl group of the synthesized oligonucleotide.
- A coupling time of 15 minutes is recommended for this step.[\[8\]](#)

3. Cleavage and Deprotection:

- After synthesis, the oligonucleotide is cleaved from the solid support, and protecting groups are removed.
- Standard deprotection is carried out using concentrated ammonium hydroxide.[\[2\]](#)
- Important Consideration for AMA (Ammonium hydroxide/Methylamine): If using AMA for deprotection, a non-fluorescent impurity may form. To avoid this, a two-step deprotection is recommended:
 - Incubate with ammonium hydroxide for 30 minutes at room temperature.
 - Add an equal volume of 40% methylamine and continue deprotection as required by the nucleobases (e.g., 10 minutes at 65°C).[\[8\]](#)

4. Purification of the Labeled Oligonucleotide:

- The crude labeled oligonucleotide can be purified using various methods, including Oligonucleotide Purification Cartridges (OPC) or High-Performance Liquid Chromatography (HPLC).[\[5\]](#)[\[10\]](#)
- For HPLC purification, a C18 column with a gradient of acetonitrile in a buffer like triethylammonium acetate (TEAA) is typically used.[\[10\]](#)
- Elution is monitored at both 260 nm (for the oligonucleotide) and 494 nm (for fluorescein) to identify the correctly labeled product.[\[10\]](#)

Workflow for Synthesis and Application of 6-FAM Labeled Probes

The following diagram illustrates the overall workflow from oligonucleotide synthesis to the application of the fluorescently labeled probe in a technique such as quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH).

Caption: Workflow for 5'-end labeling of oligonucleotides with 6-FAM phosphoramidite.

Applications in Research and Drug Development

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology and drug development.^[1] Some key applications include:

- Quantitative PCR (qPCR): 6-FAM is a common reporter dye in TaqMan probes and other qPCR assays for gene expression analysis and pathogen detection.^[4]
- DNA Sequencing: Fluorescently labeled primers are fundamental to Sanger sequencing and next-generation sequencing technologies.^[11]
- Fluorescence In Situ Hybridization (FISH): Labeled probes are used to visualize specific DNA sequences within chromosomes, aiding in genetic mapping and cytogenetics.^[10]
- Microarrays: FAM-labeled oligonucleotides can be used to probe microarrays for high-throughput analysis of gene expression or genetic variation.
- Binding Assays: The change in fluorescence upon binding of a labeled oligonucleotide to a target protein or nucleic acid can be used to study molecular interactions.^[1]

The stability of the linkage between fluorescein and the oligonucleotide, combined with the high quantum yield of the dye, makes **6-Fluorescein Phosphoramidite** a reliable and sensitive choice for these and other applications.^{[3][5]}

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- To cite this document: BenchChem. [6-Fluorescein Phosphoramidite molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607415#6-fluorescein-phosphoramidite-molecular-weight]

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